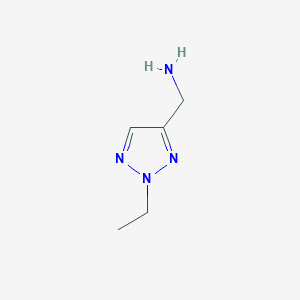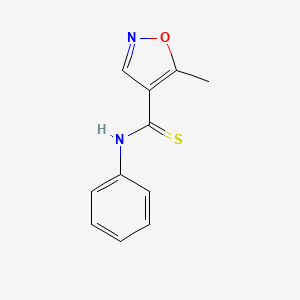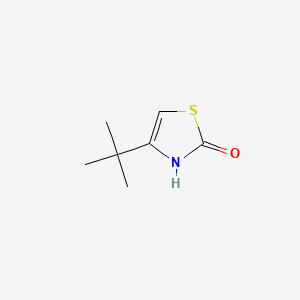
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the molecular formula C5H10N4. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
作用机制
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .
Mode of Action
It’s known that the reaction mechanism of similar triazole compounds involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar triazole compounds have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and is involved in various physiological and pathological processes .
Result of Action
Similar triazole compounds have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme , which could potentially lead to alterations in pH balance and other physiological processes in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .
科学研究应用
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes and pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, with a similar structure but without the ethyl and methanamine groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanamine groups can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(2-ethyltriazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-7-4-5(3-6)8-9/h4H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXPNMASXXMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934446-12-4 |
Source


|
| Record name | (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2972370.png)
![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)
amino}propanoic acid](/img/structure/B2972374.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)


![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2972386.png)
![3-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]propane-1-sulfonamide](/img/structure/B2972389.png)
